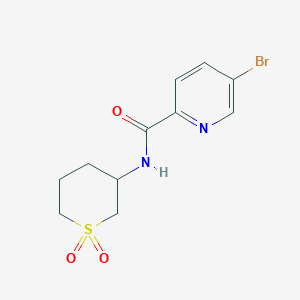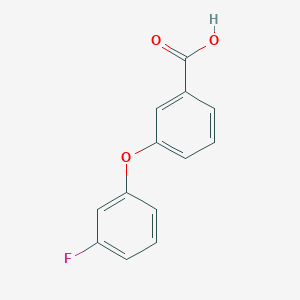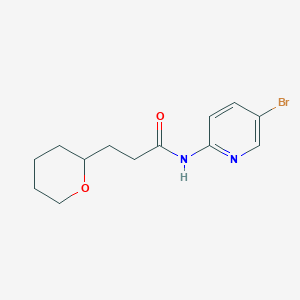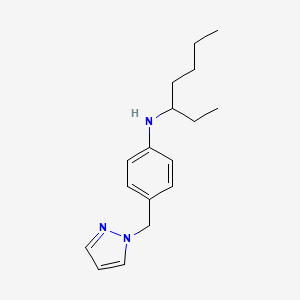![molecular formula C12H15N3 B7577761 N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine, also known as MPMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. MPMP is a derivative of the well-known compound, phenethylamine, which has been extensively studied for its psychoactive and neurochemical effects. In
作用機序
The mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves its binding to SERT and NET, which leads to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the extracellular levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by its interaction with mitochondrial membranes.
Biochemical and Physiological Effects:
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has been found to have antinociceptive, anti-inflammatory, and anticonvulsant effects. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
実験室実験の利点と制限
One of the advantages of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its high selectivity for SERT and NET, which makes it a potentially useful tool for studying the role of these transporters in depression and anxiety disorders. However, one of the limitations of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its relatively low potency compared to other antidepressant and anxiolytic drugs, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine. One area of interest is the development of more potent derivatives of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine that could be used as antidepressant and anxiolytic drugs. Another area of interest is the development of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine-based anticancer drugs, which could be used to treat a wide range of cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine and its effects on other neurotransmitter systems.
合成法
The synthesis of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 3-bromo-2-methylphenylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been reported to yield N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine in high purity and yield.
科学的研究の応用
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit selective binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has also been shown to have potent activity against cancer cells, making it a potential candidate for anticancer drug development.
特性
IUPAC Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNHWNDNRHRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)







![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
